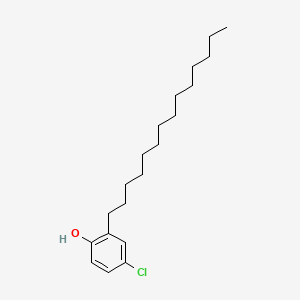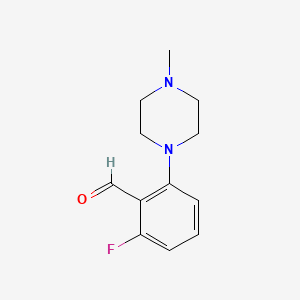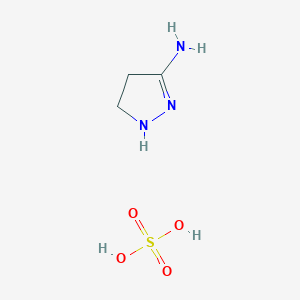
Ethyl-d5acrylate(approx. 20 ppm monoethyl ether hydroquinone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl-d5acrylate (approx. 20 ppm monoethyl ether hydroquinone) is a deuterated form of ethyl acrylate, an organic compound with the formula CH2=CHCO2CH2CH3. It is the ethyl ester of acrylic acid and is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This compound is a clear, colorless liquid with a characteristic acrid odor and is primarily used in the production of polymers, resins, and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl-d5acrylate can be synthesized through several methods. One common approach involves the acid-catalyzed esterification of acrylic acid with ethanol. This reaction typically requires a strong acid catalyst such as sulfuric acid and is conducted under reflux conditions to drive the reaction to completion. Another method involves the Reppe reaction, which uses acetylene, carbon monoxide, and ethanol in the presence of a catalyst to produce ethyl acrylate .
Industrial Production Methods
In industrial settings, ethyl acrylate is produced by the oxidation of propylene to acrylic acid, followed by esterification with ethanol. The process is optimized for high yield and purity, and inhibitors such as hydroquinone or phenothiazine are added to prevent polymerization during storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl-d5acrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form poly(ethyl acrylate) and copolymers with other monomers.
Transesterification: It can react with higher alcohols to form homologous alkyl acrylates.
Addition Reactions: The double bond in ethyl acrylate can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, heat, or light, often using initiators like benzoyl peroxide or azobisisobutyronitrile.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Addition Reactions: Typically involve reagents like hydrogen bromide or bromine under mild conditions.
Major Products
Poly(ethyl acrylate): A flexible polymer used in adhesives and coatings.
Higher Alkyl Acrylates: Used in specialty applications like pressure-sensitive adhesives and automotive coatings.
Applications De Recherche Scientifique
Ethyl-d5acrylate is used in various scientific research applications, including:
Chemistry: As a monomer in the synthesis of polymers and copolymers.
Biology: In the study of enzyme-catalyzed reactions involving acrylate esters.
Medicine: As a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the production of paints, textiles, and non-woven fibers.
Mécanisme D'action
The mechanism of action of ethyl-d5acrylate involves its ability to undergo polymerization and addition reactions. The vinyl group in the molecule is highly reactive and can form covalent bonds with other molecules, leading to the formation of polymers and other derivatives. The presence of deuterium atoms can influence the reaction kinetics and stability of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl Acrylate: The non-deuterated form, widely used in industrial applications.
Methyl Acrylate: Similar structure but with a methyl group instead of an ethyl group.
Butyl Acrylate: Contains a butyl group, used in the production of flexible polymers.
Uniqueness
Ethyl-d5acrylate is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and kinetics through isotopic labeling studies. This makes it valuable in research applications where understanding the detailed behavior of acrylate esters is crucial .
Propriétés
Formule moléculaire |
C5H8O2 |
|---|---|
Poids moléculaire |
105.15 g/mol |
Nom IUPAC |
1,1,2,2,2-pentadeuterioethyl prop-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3/i2D3,4D2 |
Clé InChI |
JIGUQPWFLRLWPJ-PVGOWFQYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C=C |
SMILES canonique |
CCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)
